molecular formula C24H25N3O3 B2408170 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1049461-02-0

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2408170
CAS No.: 1049461-02-0
M. Wt: 403.482
InChI Key: BQICQMWZWGDDQU-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C24H25N3O3 and its molecular weight is 403.482. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Reactions for Synthesis

A multicomponent reaction was described for synthesizing dihydropyrrolo[2,1-a]isoquinolines, highlighting a novel approach for generating complex molecular structures that could include the target compound or its analogs. This synthesis route offers a pathway for developing potential pharmacological agents by manipulating the chemical structure to target specific biological pathways (Ghosh et al., 2019).

Alkaloid Skeleton Synthesis

Research on synthesizing the dibenzopyrrocoline alkaloid skeleton, including indolo[2,1-a]isoquinolines and related analogues, provides insights into the methods for creating bioactive molecules. These techniques might be applicable for synthesizing the target compound, offering potential routes for creating molecules with significant biological activities (Lötter et al., 2007).

Novel Anion Sensing

Research on fluorescent anion sensing by bisquinolinium pyridine-2,6-dicarboxamide receptors in water illustrates the potential of isoquinoline derivatives for developing sensors. This application demonstrates the versatility of isoquinoline derivatives, hinting at the broad utility of the target compound in scientific research beyond pharmacological uses (Dorazco‐González et al., 2014).

Potent Histamine-3 Receptor Antagonists

The development of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists showcases the therapeutic relevance of dihydroisoquinoline derivatives. This indicates the potential pharmacological importance of the target compound in designing new drugs for treating neurological disorders (Zhou et al., 2012).

Analgesic Properties

The study on the synthesis and analgesic properties of certain carboxamides suggests potential applications of the target compound in developing pain management therapies. By exploring different molecular frameworks, researchers aim to discover novel analgesics with improved efficacy and safety profiles (Ukrainets et al., 2015).

Antibacterial and Anticancer Evaluation

Investigations into the antibacterial and anticancer activities of new 2-chloro-3-hetarylquinolines underscore the importance of isoquinoline derivatives in medicinal chemistry. The structural modifications and biological evaluations provide a foundation for developing novel agents against microbial infections and cancer (Bondock & Gieman, 2015).

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-26-11-4-7-20(26)21(27-12-10-17-5-2-3-6-19(17)15-27)14-25-24(28)18-8-9-22-23(13-18)30-16-29-22/h2-9,11,13,21H,10,12,14-16H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQICQMWZWGDDQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC3=C(C=C2)OCO3)N4CCC5=CC=CC=C5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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